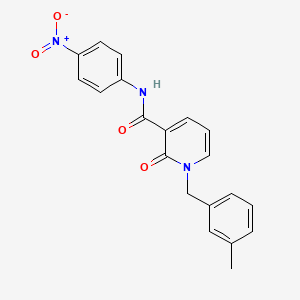
1-(3-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article discusses its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of 3-methylbenzaldehyde and 4-nitroaniline with appropriate reagents to form the dihydropyridine framework. The final product is usually characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit antioxidant properties. These properties are often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For instance, a related compound showed an IC50 value of 45 µg/mL in DPPH assays, indicating moderate antioxidant activity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Studies have shown that similar derivatives possess significant inhibitory effects against Gram-positive and Gram-negative bacteria. For example, one study reported that a related dihydropyridine derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Inflammation-related studies suggest that compounds with similar structures may inhibit the production of pro-inflammatory cytokines. A notable finding was that derivatives inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, showcasing their potential as anti-inflammatory agents .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can act as enzyme inhibitors, affecting pathways involved in inflammation and oxidative stress.
- Cell Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes, leading to cell lysis and death .
Case Study 1: Antioxidant Evaluation
In a comparative study, various dihydropyridine derivatives were synthesized and tested for their antioxidant capacity. The compound demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Testing
A series of related compounds were screened for antimicrobial efficacy against clinical isolates. The results indicated that modifications in the nitrophenyl group significantly enhanced the antibacterial activity, suggesting structure-activity relationships that could guide future drug design.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-4-2-5-15(12-14)13-22-11-3-6-18(20(22)25)19(24)21-16-7-9-17(10-8-16)23(26)27/h2-12H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRDZSOHQBANJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














